
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, also known as 4-Morpholin-4-yl-2-methyl-5-nitroaniline, is an organic compound that has been used in various scientific research applications due to its unique properties. It has a wide range of applications in the field of chemistry, including in the synthesis of other compounds, and its ability to act as a catalyst in certain reactions. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline involves the reaction of 2-methyl-5-nitroaniline with morpholine in the presence of a suitable catalyst to yield the desired product.
Starting Materials
2-methyl-5-nitroaniline, Morpholine, Catalyst
Reaction
Step 1: Dissolve 2-methyl-5-nitroaniline in a suitable solvent., Step 2: Add morpholine to the reaction mixture., Step 3: Add a suitable catalyst to the reaction mixture., Step 4: Heat the reaction mixture under reflux for a suitable period of time., Step 5: Allow the reaction mixture to cool to room temperature., Step 6: Filter the precipitated product and wash with a suitable solvent., Step 7: Dry the product under vacuum to yield 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline.
Aplicaciones Científicas De Investigación
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, such as 2-methyl-5-aminomethyl-4-nitrophenol, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. In addition, it has been used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.
Mecanismo De Acción
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline acts as a catalyst in certain reactions by increasing the rate of the reaction. This is due to its ability to form a complex with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction. In addition, the compound can also act as an electron-donor, which can facilitate the formation of new bonds.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to interact with any biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be stored at room temperature for long periods of time. In addition, it is a relatively stable compound and does not react with many other chemicals. However, it is also important to note that it is a relatively volatile compound, and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. One potential application is in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. Additionally, it could be used as a catalyst in organic reactions, such as the synthesis of polymers, or as a reagent in the synthesis of other compounds. Finally, it could be used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.
Propiedades
IUPAC Name |
2-methyl-5-morpholin-4-yl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDOQMNPRYXGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387684 |
Source


|
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
CAS RN |
329694-36-2 |
Source


|
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
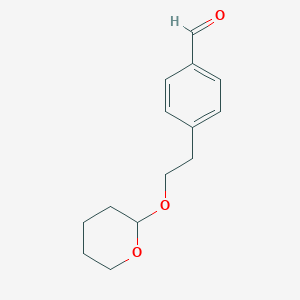
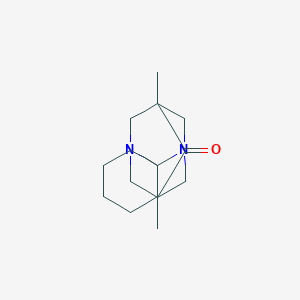
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
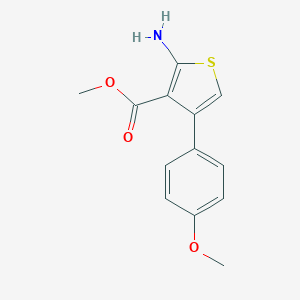
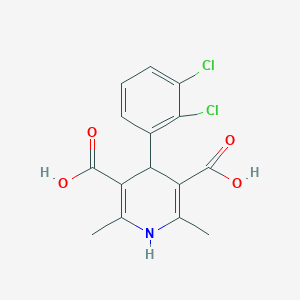
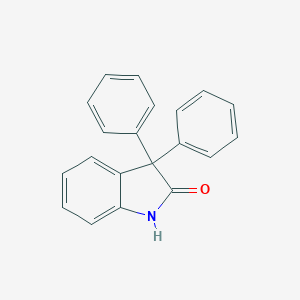
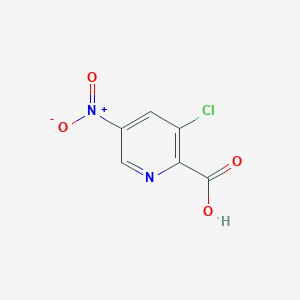

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
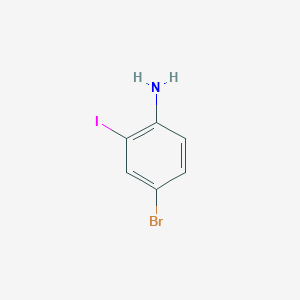
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)